Product packaging for Homosulfamine(Cat. No.:)

Homosulfamine

Cat. No.: B1262510
M. Wt: 704.1 g/mol
InChI Key: WTIUUMRTSWJRFF-UHFFFAOYSA-N
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Description

Historical Context of Homosulfamine in Antimicrobial Research

The story of this compound in antimicrobial research is closely intertwined with that of Mafenide (also known as α-amino-p-toluenesulfonamide), a compound with which it shares synonyms and structural similarity. chemicalbook.comresearchgate.netchembk.com Mafenide was developed in the 1940s in Germany and saw use topically for treating war wounds. taylorandfrancis.com It proved effective in managing infections in burn patients, particularly against Pseudomonas aeruginosa. taylorandfrancis.com

Research has shown that the antibacterial spectrum of this compound is quite similar to that of Mafenide acetate (B1210297). researchgate.net Studies identified marked susceptibility to these compounds in various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Clostridium tetani, as well as the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Unlike other sulfonamide drugs of the era, the antibacterial action of Mafenide, and by extension this compound, was not significantly affected by the medium used for testing and was not neutralized by p-aminobenzoic acid (PABA), a key difference that set it apart in therapeutic applications. chemicalbook.comresearchgate.net This class of sulfonamides represented a crucial development in the pre-penicillin era for combating bacterial infections. researchgate.netnih.gov this compound is listed among other sulfa drugs like sulfadiazine (B1682646) and sulfisoxazole (B1682709) as a chemotherapeutic agent. google.comgoogle.com

Role of this compound as a Synthetic Precursor in Medicinal Chemistry

Beyond its direct antimicrobial applications, this compound is a key synthetic precursor and building block in the development of diverse therapeutic agents. chemimpex.com Its structure, featuring a reactive sulfonamide group, allows for its incorporation into more complex molecules, enhancing or conferring specific biological activities. chemimpex.com The sulfonamide moiety is a well-established pharmacophore, and its inclusion in larger molecular frameworks is a common strategy in drug design. researchgate.netresearchgate.net

This compound and its derivatives are utilized in the synthesis of compounds targeting a range of conditions. The "homosulfonamide" fragment has been integral in designing novel enzyme inhibitors. For instance, molecular docking studies have shown that a homosulfonamide fragment can be situated deep within the active site of cyclooxygenase-II (COX-II), an important target for anti-inflammatory drugs. acs.org This has led to the development of various pyrazole (B372694), thiazole, and oxadiazole derivatives containing sulfonamide groups as potent and selective COX-II inhibitors. acs.orgnih.gov

Furthermore, research has demonstrated the use of quinazoline-based homosulfonamide derivatives to create molecules with significant cytotoxic effects against various cancer cell lines. rsc.org These synthetic strategies leverage the structural features of this compound to build new chemical entities with potential applications in oncology and anti-inflammatory therapies. researchgate.netrsc.org The fundamental synthesis of this compound itself begins with the chlorosulfonation of toluene (B28343) to generate the necessary sulfonic acid precursor. This reactive intermediate can then be used to build a wide array of sulfonamide-containing molecules for pharmaceutical research. google.com

Data Tables

Table 1: Chemical Properties of this compound Hydrochloride

Property Value Reference
Synonyms a-Amino-p-toluenesulfonamide hydrochloride, Mafenide hydrochloride chemimpex.com
CAS Number 138-37-4 chemimpex.com
Molecular Formula C₇H₁₀N₂O₂S·HCl chemimpex.com
Molecular Weight 222.69 g/mol chemimpex.com
Appearance White to almost white powder/crystal chemimpex.com
Melting Point 255 - 257 °C chemimpex.com

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Table 2: Examples of Bioactive Molecules Synthesized Using Sulfonamide Precursors

Derivative Class Target Therapeutic Potential Reference
Diarylpyrazoles with Sulfonamide Cyclooxygenase-2 (COX-2) Anti-inflammatory acs.org
Quinazoline-based Homosulfonamide EGFR, HER2, CDK9 Cytotoxic (Anticancer) rsc.org
2,5-Diaryl-1,3,4-oxadiazoles Cyclooxygenase-2 (COX-2) Selective Anti-inflammatory acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37Cl3N6O8S3 B1262510 Homosulfamine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H37Cl3N6O8S3

Molecular Weight

704.1 g/mol

IUPAC Name

4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride

InChI

InChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2

InChI Key

WTIUUMRTSWJRFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization of Homosulfamine

Established Synthetic Pathways to Homosulfamine and its Analogues

The synthesis of this compound and its acetate (B1210297) salt, Mafenide acetate, typically originates from toluene (B28343). A key intermediate in this process is p-toluenesulfonyl chloride (tosyl chloride). google.com

One established method involves the chlorosulfonation of toluene. A more specific, patented method describes the preparation of p-toluenesulfonyl chloride by reacting a p-toluenesulfonic acid ammonium (B1175870) salt with bis(trichloromethyl) carbonate (triphosgene) in an inert organic solvent, using an organic base like triethylamine (B128534) or pyridine (B92270) as a catalyst. This method is noted for its mild reaction conditions and simple process, making it suitable for larger-scale production. google.com

Once the p-toluenesulfonyl chloride intermediate is obtained, it serves as the foundational material for synthesizing various sulfonamide drugs, including this compound. google.com The subsequent steps typically involve amination reactions to introduce the sulfonamide and aminomethyl groups. This compound is often used in its hydrochloride or acetate salt form to improve solubility and stability. chemimpex.comnih.gov Mafenide acetate, the acetate salt of this compound, is a well-known topical antimicrobial agent. nih.gov

Advanced Derivatization Strategies for Novel Homosulfonamide Compounds

The functionalization of the this compound structure is a key strategy for discovering novel compounds with enhanced or targeted biological activities. Researchers have explored various modifications of its core structure to develop new therapeutic agents.

The this compound scaffold has been extensively modified to generate derivatives with potent and specific biological actions, ranging from enhanced antimicrobial effects to anticancer properties.

Schiff Base Derivatives: Condensation reactions between Mafenide and various aldehydes have been used to prepare a series of 21 Schiff base derivatives. These compounds demonstrated promising antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, pathogenic fungi, and mycobacterial strains, with minimum inhibitory concentrations (MICs) as low as 3.91 μM. tandfonline.com

Quinazoline-Based Homosulfonamides: Novel homosulfonamide derivatives incorporating a quinazoline (B50416) core have been synthesized and evaluated for their cytotoxic effects against cancer. rsc.org By reacting 4-((4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzenesulfonamide with various aldehydes or ketones, researchers created a series of acylhydrazones. Several of these compounds exhibited significant in vitro cytotoxic activity across 59 human cancer cell lines. rsc.org Further investigation revealed that their mechanism of action involves the inhibition of multiple kinases, including EGFR, HER2, and CDK9. rsc.org For example, compounds 5 and 6 from the study were identified as potent EGFR inhibitors with IC₅₀ values of 84.4 nM and 51.5 nM, respectively, and also showed strong inhibition of HER2. rsc.org

Naphthalimide Conjugates: this compound hydrochloride has been reacted with 4-azido-1,8-naphthalic anhydride (B1165640) to synthesize a naphthalimide-based derivative. This type of functionalization is used to create molecular probes for applications such as inhibitor screening via cross-linking and in-gel fluorescence, demonstrated in a case study against Human Carbonic Anhydrase II (hCA II). acs.org

Metal Complexes for Prolonged Activity: To create materials with sustained antimicrobial properties, this compound has been coupled to cotton xanthate using a copper(II) ion chelate bridge. The resulting cotton xanthate-Cu(II)-homosulfamine complex showed prolonged antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa compared to free this compound. nih.gov

The table below summarizes the biological activities of selected this compound derivatives.

Table 1: Biological Activities of Functionalized this compound Derivatives
Derivative Class Target/Organism Key Findings Reference
Schiff Bases Gram-positive & Gram-negative bacteria, Fungi Broad-spectrum antimicrobial activity; MIC values from 3.91 μM. tandfonline.com
Quinazoline Acylhydrazones Human Cancer Cell Lines (e.g., T-47D, MOLT4) Potent cytotoxic activity; dual inhibitors of EGFR and HER2 kinases. rsc.org
Naphthalimide Conjugates Human Carbonic Anhydrase II (hCA II) Acts as a molecular probe for inhibitor screening. acs.org
Cotton Xanthate-Cu(II) Complex S. aureus, P. aeruginosa, E. coli, B. subtilis Provides prolonged antimicrobial activity. nih.gov

Isotopic labeling is a critical technique for studying the metabolic pathways, distribution, and quantitative analysis of drug compounds. The synthesis of ³⁵S-labeled this compound has been described for use in research applications. researchgate.net

This radiolabeled version of the compound allows for highly sensitive detection and quantification. Specifically, ³⁵S-Homosulfamine has been utilized in isotope dilution analysis. This method, combined with paper chromatography, provides excellent results for the quantitative determination of this compound, even in mixtures with other sulfonamides. researchgate.net The ability to synthesize ³⁵S-labeled this compound is crucial for pharmacokinetic studies and for elucidating its mechanism of action at a molecular level.

Molecular Mechanisms of Action and Biochemical Interactions

Enzymatic Inhibition Studies of Homosulfamine and Derivatives

This compound and its derivatives have garnered significant interest in enzymatic inhibition studies. Research has primarily focused on their interactions with key enzymes involved in inflammation and cancer signaling pathways, such as cyclooxygenase-II (COX-II) and various protein kinases.

Cyclooxygenase-II (COX-II) Inhibitory Mechanisms

The inhibition of the COX-II enzyme is a key mechanism for anti-inflammatory drugs. This compound derivatives have been designed and studied for their potential as selective COX-II inhibitors.

Molecular docking studies have revealed the specific ways in which this compound derivatives interact with the active site of the COX-II enzyme. The sulfonamide group is crucial for this interaction, as it inserts into a hydrophilic pocket within the COX-II active site. nih.gov This positioning allows for the formation of hydrogen bonds between the oxygen atoms of the sulfonamide group and key amino acid residues, such as Gln192, Arg513, and Phe518. nih.gov In some derivatives, hydrogen bonding has also been observed with other critical amino acids like Tyr385 and Ser530. researchgate.net These hydrogen bonds are fundamental to stabilizing the inhibitor within the active site, thereby blocking the enzyme's function. nih.govresearchgate.net

Numerous studies have compared the inhibitory activity of novel this compound-based derivatives with established selective COX-II inhibitors, such as celecoxib. These studies often use the half-maximal inhibitory concentration (IC50) value as a measure of potency. For instance, certain pyrazole (B372694) derivatives containing a sulfonamide group have shown COX-II inhibitory activity with IC50 values in the micromolar range. nih.gov One particularly potent derivative, compound 8a from a series of cyclic imides, exhibited a very low IC50 of 0.1 μM and a selectivity index greater than 1000, which was comparable to celecoxib. nih.gov Another study on 2,5-diaryl-1,3,4-oxadiazole derivatives identified a compound with an IC50 value of 0.48 μM for COX-II. nih.gov These comparative analyses are vital for structure-activity relationship (SAR) studies, which aim to optimize the design of more effective and selective COX-II inhibitors. rsc.org

Active Site Interactions and Hydrogen Bonding Analysis

Kinase Inhibition Profiles

Beyond their anti-inflammatory potential, this compound derivatives have been investigated as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. rsc.org The proposed mechanism involves the binding of these compounds to the ATP-binding site of the EGFR kinase domain, which competitively inhibits the enzyme's activity and blocks downstream signaling pathways that promote cell proliferation. rsc.org For example, a series of quinazoline-based homosulfonamide derivatives were synthesized and evaluated, with some compounds demonstrating potent EGFR inhibition. rsc.orgresearchgate.net Specifically, acylhydrazone derivatives 5 and 6 were identified as strong EGFR inhibitors, with IC50 values of 84.4 nM and 51.5 nM, respectively, which are comparable to the known EGFR inhibitor Gefitinib (IC50 of 53.1 nM). rsc.orgresearchgate.netrsc.org

This compound derivatives have also been assessed for their ability to inhibit Human Epidermal Growth Factor Receptor 2 (HER2) kinase, another important target in cancer treatment, particularly in breast cancer. rsc.org Similar to EGFR inhibition, the mechanism is believed to be the competitive blockade of the ATP-binding site of the HER2 kinase. rsc.org The same quinazoline-based acylhydrazone derivatives that were effective against EGFR also showed significant HER2 inhibition. rsc.orgresearchgate.net Compounds 5 , 6 , and 12 demonstrated HER2 inhibition with IC50 values of 53.9 nM, 44.1 nM, and 110.6 nM, respectively, comparable to Gefitinib's HER2 inhibitory activity (IC50 = 38.8 nM). rsc.orgresearchgate.netrsc.org The ability of these homosulfonamide-based compounds to inhibit both EGFR and HER2 makes them interesting candidates for the development of dual-target anticancer agents. sciprofiles.comresearchgate.net

Interactive Data Table: Kinase Inhibition by this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Derivative 5 EGFR84.4Gefitinib53.1
Derivative 6 EGFR51.5Gefitinib53.1
Derivative 5 HER253.9Gefitinib38.8
Derivative 6 HER244.1Gefitinib38.8
Derivative 12 HER2110.6Gefitinib38.8
Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

Carbonic Anhydrase (CA) Isoform Inhibition

Homosulfonamide and its derivatives are known to inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. x-mol.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.complos.org The primary mechanism involves the sulfonamide group binding to the zinc ion in the enzyme's active site. researchgate.net

Studies on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which are derivatives of homosulfonamide, have revealed their inhibitory action against several human carbonic anhydrase (hCA) isoforms. x-mol.netresearchgate.netnih.govresearchgate.net

For the hCA I isoform, these compounds demonstrated inhibition constants (Kᵢ) ranging from 57.8 to 740.2 nM. x-mol.netsemanticscholar.org Against hCA II, certain derivatives showed potent inhibition with Kᵢ values between 6.4 and 14.2 nM. x-mol.netsemanticscholar.org The tumor-associated isoform hCA IX was also significantly inhibited, with Kᵢ values ranging from 7.1 to 93.6 nM. x-mol.netsemanticscholar.org Furthermore, several derivatives exerted strong inhibitory action against hCA XII, with Kᵢ values in the range of 3.1 to 20.2 nM. x-mol.netsemanticscholar.org

Another study on a series of 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a 4-ethylbenzenesulfonamide (B91798) tail showed potent and selective inhibition of hCA IX and hCA XII. nih.gov Specifically, compounds 2 and 4 from this series were identified as efficient and selective inhibitors of the antitumor targets hCA IX and hCA XII, with Kᵢ values of 40.7 nM and 13.0 nM for compound 2, and 8.0 nM and 10.8 nM for compound 4, respectively. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Homosulfonamide Derivatives against hCA Isoforms

Compound Series hCA I (nM) hCA II (nM) hCA IX (nM) hCA XII (nM)
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides 57.8 - 740.2 6.4 - 14.2 7.1 - 93.6 3.1 - 20.2
Compound 2 (2-mercaptoquinazolin-4(3H)-one derivative) - - 40.7 13.0
Compound 4 (2-mercaptoquinazolin-4(3H)-one derivative) - - 8.0 10.8

Data compiled from studies on various homosulfonamide derivatives. x-mol.netnih.govsemanticscholar.org

The structural basis for the inhibition of carbonic anhydrases by sulfonamides is well-established. The primary interaction is the coordination of the deprotonated sulfonamide group with the zinc ion located in the active site of the enzyme. researchgate.net X-ray crystallography studies of hCA II complexed with benzenesulfonamide-based inhibitors have shown that residues lining the hydrophobic pocket, particularly at positions 92 and 131, influence the binding position and affinity of the inhibitors. researchgate.net

The "tail" of the sulfonamide inhibitor, which extends from the core structure, plays a crucial role in determining isoform specificity. researchgate.netnih.gov Differences in the amino acid residues at the entrance of the active site among CA isoforms create opportunities for selective inhibition. For example, the presence of the bulky residue Phenylalanine 131 in hCA II can cause steric hindrance for some ureido-substituted benzenesulfonamides, leading to weaker binding compared to hCA IX, where this residue is a Valine. nih.gov This difference allows for more favorable binding and higher potency against the cancer-associated hCA IX isoform. nih.gov

Inhibition Kinetics and Selectivity

Other Identified Enzyme Targets

In addition to CDK9 and Carbonic Anhydrases, derivatives of homosulfonamide have been evaluated for their inhibitory activity against other enzyme targets. Notably, certain quinazoline-based acylhydrazone derivatives have shown inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net For example, compounds 5 and 6 demonstrated potent inhibition of EGFR with IC₅₀ values of 84.4 nM and 51.5 nM, respectively, which are comparable to the known EGFR inhibitor Gefitinib (IC₅₀ of 53.1 nM). researchgate.net These same compounds, along with compound 12, also inhibited HER2 with IC₅₀ values of 53.9 nM, 44.1 nM, and 110.6 nM, respectively, similar to Gefitinib's HER2 inhibition (IC₅₀ = 38.8 nM). researchgate.net Some homosulfonamide derivatives have also been investigated as potential inhibitors of Cyclooxygenase-II (COX-II). asm.org

Antimicrobial Mechanisms of Action

The antimicrobial properties of sulfonamides, including homosulfonamide, are primarily attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet. By blocking folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly.

Modes of Bacterial Growth Inhibition (e.g., Lag vs. Logarithmic Phase Action)

Bacteriostatic antibiotics, such as sulfonamides, typically exert their effects during the exponential or logarithmic (log) phase of bacterial growth, a period of rapid cell division. open.edu During this phase, bacteria are actively synthesizing cellular components, including the nucleic acids for which folic acid is a vital precursor. By inhibiting folic acid synthesis, sulfonamides effectively halt this rapid multiplication. open.edu

The lag phase, which precedes the log phase, is a period of adaptation where bacteria adjust to a new environment, grow in size, and synthesize necessary components for replication, but cell division is slow. open.edu While bacteriostatic agents are generally most effective during the log phase, some studies suggest that exposure to certain antibiotics can prolong the lag phase, which may contribute to antibiotic tolerance. asm.org However, specific research detailing the preferential action of homosulfonamide during the lag versus the logarithmic phase of bacterial growth is not extensively available in the reviewed literature. One study on the effects of sulfonamides on E. coli growth curves noted inhibitory effects at both the lag and logarithmic phases. plos.org Another study on swine manure anaerobic digestion observed that the addition of sulfamethazine, a sulfonamide, delayed the time to reach maximum daily gas production, suggesting an impact on the initial phases of microbial activity. eeer.org

Comparative Analysis with Other Sulfonamide Antimicrobials

This compound, chemically known as 4-(aminomethyl)benzenesulfonamide, is a member of the sulfonamide class of antimicrobials woah.orgchemimpex.com. The primary mechanism of action for most sulfonamide drugs is their role as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) nih.gov. This enzyme is critical for bacteria as it catalyzes an essential step in the synthesis of folic acid. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and reproduction nih.gov.

While sharing this fundamental mechanism with other sulfonamides, such as sulfadiazine (B1682646) and sulfamethazine, this compound's applications and biochemical investigations reveal distinct characteristics. Unlike many systemic sulfonamides, this compound (often in its acetate (B1210297) salt form, Mafenide) is particularly noted for its use in topical applications.

Furthermore, the core chemical structure of this compound, the "homosulfonamide" fragment, has been explored for therapeutic activities beyond its antimicrobial properties. Research into novel anti-inflammatory agents has utilized this moiety to design selective cyclooxygenase-2 (COX-2) inhibitors nih.govacs.orgnih.gov. In molecular docking studies, the homosulfonamide portion of these experimental compounds was observed to fit into the active site of the COX-II enzyme, forming hydrogen bonds with key amino acid residues like Gln192, Phe518, and Arg513 nih.govnih.gov. This exploration of the homosulfonamide fragment in different enzymatic targets highlights its versatility as a pharmacophore compared to other sulfonamides that are typically confined to antimicrobial roles.

A comparative overview of this compound and other common sulfonamides is presented below.

FeatureThis compoundSulfadiazineSulfamethazine
Primary Mechanism Competitive inhibition of dihydropteroate synthetase (presumed)Competitive inhibition of dihydropteroate synthetase nih.govCompetitive inhibition of dihydropteroate synthetase nih.gov
Primary Use Topical antimicrobial, building block for other pharmaceuticals chemimpex.comSystemic treatment of bacterial infections and toxoplasmosis nih.govVeterinary medicine for gastrointestinal and respiratory infections nih.gov
Additional Research Moiety used in designing experimental COX-2 inhibitors nih.govnih.govPrimarily researched for antimicrobial and toxicological properties nih.govPrimarily researched for antimicrobial use in livestock nih.gov

Chelation-Based Antimicrobial Activity (e.g., Metal-Complex Formation)

A significant area of research into this compound's biochemical interactions involves its capacity to form metal complexes, which can modify its antimicrobial activity. Studies have demonstrated that this compound can be immobilized onto polymeric surfaces through metal chelation, creating a system for the controlled release of the antimicrobial agent researchgate.nettandfonline.com.

One notable example is the formation of a Cotton Xanthate-Cu(II)-Homosulfamine complex researchgate.netkoreascience.krdbpia.co.kr. In this system, cellulose (B213188) is chemically modified to cellulose xanthate, which provides chelating sites. Copper(II) ions act as a bridge, binding to the cellulose xanthate and subsequently to the this compound molecules researchgate.net. This process effectively couples the drug to the cotton fiber matrix.

Research indicates that this chelation-based complex exhibits prolonged antimicrobial activity compared to the application of free this compound. The insoluble complex serves as a reservoir, gradually releasing the active drug, thereby maintaining its antibacterial effect over a longer duration researchgate.netkoreascience.kr. The antimicrobial efficacy of the Cotton Xanthate-Cu(II)-Homosulfamine complex has been demonstrated against a range of both Gram-positive and Gram-negative bacteria researchgate.netkoreascience.kr.

Detailed findings from these studies are summarized in the table below.

ParameterResearch Finding
Complex Components Cotton Xanthate (CX), Copper(II) ion (Cu(II)), this compound (Hs) researchgate.net
Formation Process This compound is coupled to cotton xanthate via a chelate bond in the presence of Cu(II) ions koreascience.kr.
Optimal pH for Binding The binding of this compound to the complex occurs readily, with an optimal pH range of 5-6 researchgate.netkoreascience.kr.
Antimicrobial Spectrum The complex shows activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative) researchgate.netkoreascience.kr.
Activity Profile The CX-Cu(II)-Hs complex demonstrates a prolonged antimicrobial activity when compared to free this compound researchgate.netkoreascience.kr.
Mechanism of Action The complex acts as a controlled-release system, slowly liberating the active this compound agent researchgate.nettandfonline.com.

This chelation strategy represents a novel approach to delivering antimicrobial agents, potentially reducing the frequency of application and improving efficacy by maintaining a steady concentration of the active compound tandfonline.com.

Structure Activity Relationship Sar Investigations

Elucidating SAR for COX-II Inhibitory Activity

The selective inhibition of cyclooxygenase-II (COX-II) is a key therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. The homosulfonamide moiety has been identified as a critical pharmacophore for COX-II inhibition.

Research has shown that the sulfonamide (-SO2NH2) or a bioisosteric methylsulfonyl (-SO2Me) group is a key feature for potent and selective COX-II inhibition. nih.gov This group is able to fit into a secondary pocket of the COX-II active site, which is not readily accessible in the COX-I isoform, thereby conferring selectivity. Molecular docking studies have revealed that the homosulfonamide fragment can insert deep into this secondary pocket, with the SO2NH2 group forming crucial hydrogen bond interactions with amino acid residues such as Gln192, Phe518, and Arg513. Current time information in Bangalore, IN.nih.gov This binding mode is analogous to that of selective COX-2 inhibitors like SC-558. Current time information in Bangalore, IN.rsc.org

In a series of cyclic imides bearing a benzenesulfonamide (B165840) fragment, several compounds were identified as potent COX-2 inhibitors with IC50 values in the range of 0.1-4.0 μM. Current time information in Bangalore, IN. Notably, compound 8a (4-((5-nitro-1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide, also referred to as PRLD7 in some studies) emerged as a highly potent (IC50 = 0.1 μM) and exceptionally selective (COX-2 Selectivity Index > 1000) inhibitor, surpassing the selectivity of Celecoxib (SI > 384). Current time information in Bangalore, IN.slideshare.net The high potency and selectivity of this compound underscore the importance of the homosulfonamide moiety in conjunction with the cyclic imide structure for optimal interaction with the COX-II enzyme.

Further studies on diarylpyrazole derivatives containing a sulfonamide group have also contributed to the understanding of SAR for COX-II inhibition. For instance, compound PYZ16 demonstrated higher COX-II inhibitory activity (IC50 = 0.52 μM) and selectivity (SI = 10.73) compared to the standard drug Celecoxib (IC50 = 0.78 μM, SI = 9.51). nih.gov Similarly, the dihydropyrazole sulfonamide derivative PYZ20 showed significant potency with an IC50 of 0.33 μM. nih.gov These findings indicate that the nature of the heterocyclic core attached to the benzenesulfonamide moiety plays a significant role in modulating COX-II inhibitory activity.

CompoundCore StructureKey SubstituentsCOX-II IC50 (µM)COX-II Selectivity Index (SI)
8a (PRLD7) Cyclic Imide5-nitro-1,3-dioxoisoindolin-2-yl0.1 Current time information in Bangalore, IN.>1000 Current time information in Bangalore, IN.slideshare.net
PYZ16 Diarylpyrazole-0.52 nih.gov10.73 nih.gov
PYZ20 Dihydropyrazole-0.33 nih.gov-
Celecoxib Diarylpyrazole-0.78 nih.gov>384 Current time information in Bangalore, IN.

Defining SAR for Kinase Inhibition Potency and Selectivity

Beyond its anti-inflammatory properties, derivatives of homosulfonamide have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. acu.edu.inekb.egacs.org

A series of quinazoline-based homosulfonamide derivatives were synthesized and evaluated for their cytotoxic and kinase inhibitory activities. acu.edu.inresearchgate.net Structure correlation analysis of these compounds revealed that the conversion of an acid-hydrazide intermediate to hydrazones significantly enhanced cytotoxic activity. acu.edu.in Specifically, acylhydrazones 5 and 6 were identified as the most potent EGFR inhibitor analogs, with IC50 values of 84.4 nM and 51.5 nM, respectively, which are comparable to the known EGFR inhibitor Gefitinib (IC50 = 53.1 nM). acu.edu.inresearchgate.net

These compounds also demonstrated inhibitory activity against other kinases. Compounds 5 , 6 , and 12 were effective inhibitors of HER2, with IC50 values of 53.9 nM, 44.1 nM, and 110.6 nM, respectively. acu.edu.inresearchgate.net Furthermore, compounds 5 , 6 , and 7 showed inhibitory activity against CDK9 with IC50 values of 146.9 nM, 96.1 nM, and 155.4 nM. acu.edu.inresearchgate.net This demonstrates that the quinazoline-homosulfonamide scaffold can be a template for developing multi-target kinase inhibitors.

In another study, 6-ethynylpurine derivatives were designed as covalent inhibitors of Nek2 kinase. The SAR studies established that the ethynyl (B1212043) group at the 6-position of the purine (B94841) ring was crucial for the covalent modification of a cysteine residue (Cys22) in the kinase's active site. rsc.org The compound 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide was a potent Nek2 inhibitor with an IC50 of 0.14 μM. The mode of inhibition was confirmed to be time-dependent and irreversible. This highlights the potential of incorporating a sulfonamide moiety into purine scaffolds to achieve potent and selective covalent kinase inhibition.

CompoundTarget KinaseIC50 (nM)
Acylhydrazone 5 EGFR84.4 acu.edu.inresearchgate.net
HER253.9 acu.edu.inresearchgate.net
CDK9146.9 acu.edu.inresearchgate.net
Acylhydrazone 6 EGFR51.5 acu.edu.inresearchgate.net
HER244.1 acu.edu.inresearchgate.net
CDK996.1 acu.edu.inresearchgate.net
Acylhydrazone 7 CDK9155.4 acu.edu.inresearchgate.net
Acylhydrazone 12 HER2110.6 acu.edu.inresearchgate.net
4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide Nek2140
Gefitinib EGFR53.1 acu.edu.inresearchgate.net
HER238.8 researchgate.net

SAR in Antimicrobial Efficacy and Spectrum

The sulfonamide group is a well-established pharmacophore in antimicrobial agents, with the parent compound being sulfanilamide (B372717). youtube.com The antimicrobial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. msdvetmanual.com

The core sulfanilamide structure is considered the minimum requirement for antibacterial activity. slideshare.netyoutube.com Key SAR principles for sulfonamide-based antimicrobials include:

The amino (-NH2) and sulfonyl (-SO2) groups on the benzene (B151609) ring should be in the para (1,4) position. Moving the amino group to the ortho or meta position abolishes antibacterial activity. youtube.com

The sulfur atom must be directly attached to the benzene ring. slideshare.netyoutube.com

Substitution on the N1-position of the sulfonamide group can significantly influence potency. The introduction of heterocyclic rings at this position often leads to highly potent derivatives. youtube.com

Homosulfamine and its derivatives have been explored for their antimicrobial properties. Studies on pyrazolylbenzyltriazoles, which are analogs of celecoxib, have been evaluated for both anti-inflammatory and antimicrobial activities. acs.org However, some of these compounds did not show specific antibacterial activity against the tested strains. nih.govacs.org

In a study of N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine two known antibacterial moieties, several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds 5a and 5b showed notable antibacterial activity, with 5b , which has a tert-butyl substituent, demonstrating superior activity. nih.gov This suggests that the lipophilicity and steric bulk of the substituents can modulate antimicrobial efficacy.

Research on other benzenesulfonamide derivatives has shown that the presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, can enhance antimicrobial action. acu.edu.in For example, compound 54 , a benzothiazole (B30560) derivative, showed potent antibacterial activity with MIC values between 15.5 and 31.25 µg/mL. acu.edu.in

Compound/Derivative ClassBacterial SpectrumKey SAR Findings
General Sulfonamides Broad spectrum (Gram-positive and Gram-negative) youtube.commsdvetmanual.comPara-substituted amino and sulfonyl groups are essential. N1-heterocyclic substitution enhances potency. youtube.com
N-(thiazol-2-yl)benzenesulfonamides Gram-positive and Gram-negative nih.govAlkyl substitutions (e.g., tert-butyl) can enhance activity. nih.gov
Benzothiazole sulfonamides (e.g., 54) Antibacterial acu.edu.inElectron-withdrawing groups (-F, -Cl, -NO2) improve activity. acu.edu.in

Computational Approaches to SAR Prediction (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activity of compounds and rationalizing SAR data. researchgate.net These approaches have been applied to this compound and its analogs to understand their interactions with biological targets and to guide the design of new, more potent molecules.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For these models to be effective, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. acs.org These descriptors can then be used to build predictive models for activities such as COX-2 inhibition or antimicrobial efficacy. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.org This method has been instrumental in understanding the SAR of homosulfonamide derivatives as COX-II inhibitors. Docking studies have consistently shown that the homosulfonamide fragment fits into the secondary pocket of the COX-2 active site, forming key hydrogen bonds that are crucial for inhibitory activity. Current time information in Bangalore, IN.rsc.org These computational insights align well with the experimental findings and provide a structural basis for the observed SAR.

For kinase inhibitors, molecular docking has been used to explore the binding modes of quinazoline-based homosulfonamides in the ATP-binding pockets of EGFR, HER2, and CDK9. acu.edu.in Similarly, for the covalent Nek2 inhibitors, docking studies helped to visualize how the ethynyl group is positioned to react with the target cysteine residue. rsc.org

In the context of antimicrobial agents, computational methods can aid in understanding the interactions with bacterial enzymes like DHPS. nih.gov Furthermore, computational approaches can be used to predict SAR transfer, which involves identifying how the SAR from one series of compounds can be applied to another, facilitating the lead optimization process.

Advanced Research Methodologies and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking has emerged as a crucial tool for understanding how homosulfamine-based compounds interact with their biological targets. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. nih.gov

Detailed analysis of the binding modes of this compound derivatives has revealed key interactions responsible for their biological activity. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the homosulfonamide fragment of certain cyclic imide derivatives has been shown to insert deep into the secondary pocket of the COX-2 active site. nih.govresearchgate.net The SO2NH2 group of the homosulfonamide is critical, forming hydrogen bonds with key amino acid residues such as Gln192, Phe518, and Arg513. nih.govresearchgate.net

Similarly, in studies targeting kinase inhibition, quinazoline-based homosulfonamide compounds have demonstrated significant binding affinities with receptors like HER2, EGFR, and CDK9. rsc.orgresearchgate.net For example, a notable quinazoline (B50416) derivative (compound 5) exhibited a strong binding affinity of -9.2 kcal/mol with the HER2 receptor. rsc.org This strong interaction is attributed to a network of hydrogen bonds and hydrophobic interactions within the active site. rsc.orgresearchgate.net The same compound also showed a binding affinity of -8.513 kcal/mol with the EGFR kinase domain, forming a hydrogen bond with the OD2 atom of ASP 855. researchgate.net With the CDK9 kinase, this compound displayed a binding affinity of -7.4 kcal/mol. rsc.org

Another quinazoline-based homosulfonamide (compound 6) also showed favorable interactions, with a binding affinity of -8.8 kcal/mol for the HER2 receptor, involving hydrophobic interactions with a broad range of residues. rsc.org These detailed interaction profiles are instrumental in understanding the structure-activity relationships and guiding the design of more effective inhibitors. rsc.orgresearchgate.net

Interactive Table: Binding Affinities of Quinazoline-Based Homosulfonamide Derivatives

Compound Target Receptor Binding Affinity (kcal/mol) Key Interacting Residues
Compound 5 HER2 -9.2 Not specified
Compound 5 EGFR -8.513 ASP 855
Compound 5 CDK9 -7.4 Not specified
Compound 6 HER2 -8.8 LEU718, VAL726, ALA743, LYS745, THR790, LEU792, ARG841, THR854

Molecular docking studies are often coupled with quantitative structure-activity relationship (QSAR) analyses to predict the inhibitory potency of new compounds. nih.govacs.org By correlating the structural features of a series of compounds with their biological activity, predictive models can be developed. nih.gov

For example, in the development of COX-2 inhibitors, in silico molecular docking studies revealed that compounds with a methyl sulfonyl group had a greater docking score compared to their thiomethyl derivatives. acs.org This prediction was subsequently confirmed by in vitro assays. acs.org

In the case of quinazoline-based homosulfonamides, their potential as multi-kinase inhibitors has been evaluated through predictive modeling. rsc.org For instance, acylhydrazones 5 and 6 were identified as potent EGFR inhibitor analogs with IC50 values of 84.4 and 51.5 nM, respectively, comparable to the standard drug Gefitinib (IC50 of 53.1 nM). rsc.orgresearchgate.net These compounds also showed significant inhibition of HER2 and CDK9. rsc.orgresearchgate.net Specifically, compounds 5, 6, and 12 inhibited HER2 with IC50 values of 53.9, 44.1, and 110.6 nM, respectively, against Gefitinib's IC50 of 38.8 nM. rsc.orgresearchgate.net For CDK9, compounds 5, 6, and 7 demonstrated IC50 values of 146.9, 96.1, and 155.4 nM, respectively, which were comparable to the inhibitor Dinaciclib (IC50 53.1 nM). rsc.orgresearchgate.net

Interactive Table: Inhibitory Potency (IC50) of Quinazoline-Based Homosulfonamide Derivatives

Compound Target Kinase IC50 (nM) Reference Compound Reference IC50 (nM)
5 EGFR 84.4 Gefitinib 53.1
6 EGFR 51.5 Gefitinib 53.1
5 HER2 53.9 Gefitinib 38.8
6 HER2 44.1 Gefitinib 38.8
12 HER2 110.6 Gefitinib 38.8
5 CDK9 146.9 Dinaciclib 53.1
6 CDK9 96.1 Dinaciclib 53.1
7 CDK9 155.4 Dinaciclib 53.1

Binding Mode Analysis and Interaction Profiles

Homology Modeling and Protein Structure Prediction

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling, also known as comparative modeling, is employed. microbenotes.comresearchgate.net This technique constructs a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. microbenotes.comisroset.orgdavuniversity.org The principle behind this method is that proteins with similar sequences are likely to have similar structures. microbenotes.com This is a critical step for enabling molecular docking simulations when the target structure is unknown. microbenotes.comresearchgate.net The process involves identifying a suitable template structure from a protein database, aligning the target sequence with the template, building the model, and then refining and validating the model. microbenotes.comyoutube.com

In Silico Design and Virtual Screening of Homosulfonamide Libraries

The insights gained from molecular docking and homology modeling are leveraged in the in silico design and virtual screening of large libraries of homosulfonamide derivatives. orcid.org Virtual screening allows for the rapid computational assessment of thousands of compounds, prioritizing those with the highest predicted binding affinities and most favorable interaction profiles for synthesis and biological evaluation. orcid.org This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. orcid.org For instance, computational studies have been used to design novel sulfonamides with diarylpyrazoles, and the best hits from these computational screenings were then synthesized and evaluated for their activity against COX-I/II. acs.org

Spectrophotometric and Polarographic Analyses in Metabolic Studies

Beyond computational methods, analytical techniques such as spectrophotometry and polarography have been utilized in the metabolic studies of related compounds, which can be applied to this compound research. kyoto-u.ac.jp Spectrophotometric analysis, particularly ultraviolet absorption spectrophotometry, can be used to investigate the fate of these derivatives and their effects on metabolism in various biological systems. kyoto-u.ac.jp Polarography, an electrochemical method, has been employed to study the reduction of certain chemical groups, providing insights into the metabolic pathways of the compounds. kyoto-u.ac.jpresearchgate.net These analytical methods are valuable for understanding the in vivo behavior and metabolic stability of this compound derivatives.

Research Applications of Homosulfamine and Its Derivatives Beyond Direct Therapeutics

Applications in Pharmaceutical Development as Chemical Scaffolds

The sulfonamide group is a privileged scaffold in medicinal chemistry, and homosulfamine provides a key building block for the synthesis of novel pharmaceutical agents. chemimpex.comtandfonline.comnih.gov Its structure allows for diverse modifications, enabling the development of compounds with tailored biological activities. tandfonline.com

This compound and its derivatives are utilized in the following ways in pharmaceutical development:

Synthesis of Novel Antibacterials: The foundational structure of this compound is a starting point for creating new antibacterial agents, including those effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov By modifying the core structure, researchers can design compounds that may overcome existing resistance mechanisms. tandfonline.com

Development of Enzyme Inhibitors: The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors. google.com Derivatives of this compound are investigated for their potential to inhibit enzymes such as carbonic anhydrases and protein kinases, which are implicated in a variety of diseases. google.comrsc.org For instance, certain benzenesulfonamide (B165840) derivatives have been explored as selective COX-2 inhibitors. nih.govacs.org

Molecular Hybridization: this compound can be combined with other bioactive scaffolds to create hybrid compounds with enhanced or novel pharmacological properties. tandfonline.com This approach aims to develop molecules with multiple mechanisms of action or improved pharmacokinetic profiles. tandfonline.com

Utility in Analytical Chemistry for Drug Detection and Quantification

In the field of analytical chemistry, this compound and related sulfonamides serve as crucial reagents and standards for the detection and quantification of sulfa drugs in various matrices. chemimpex.comresearchgate.net This is vital for quality control in pharmaceutical manufacturing and for monitoring drug residues in environmental and biological samples. chemimpex.comresearchgate.net

Key analytical applications include:

Reference Standards: this compound is used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the identification and quantification of sulfonamide antibiotics. chemimpex.com

Reagents in Spectrophotometric Methods: The primary aromatic amine group in this compound allows it to be used in colorimetric assays. The Bratton-Marshall reaction, which involves diazotization followed by a coupling reaction to produce a colored azo dye, is a classic method for quantifying sulfonamides. researchgate.netoup.com

Immunoassay Development: Haptens derived from sulfonamides are used to produce antibodies for immunoassays, which are rapid screening tools for detecting sulfonamide residues in food products like chicken muscle.

Development of Advanced Materials with Bioactive Properties (e.g., Polymeric Antibacterial Agents)

The incorporation of this compound and its derivatives into polymers and other materials can impart them with valuable bioactive properties, particularly antimicrobial activity. chemimpex.comnih.govoup.com This has led to the development of advanced materials for various applications.

Examples of such materials include:

Antibacterial Polymers: this compound derivatives can be polymerized or copolymerized to create materials with inherent antibacterial properties. nih.govoup.com For example, N-((4-aminosulfonyl)phenyl)acrylamide (APA), synthesized from sulfanilamide (B372717), has been used to create homo- and co-polymers with antimicrobial activity. nih.govoup.com

Bioactive Coatings: this compound can be used in the development of specialty coatings that offer improved durability and resistance to environmental factors, as well as providing antimicrobial surfaces. chemimpex.comchemimpex.com

Modified Natural Polymers: Researchers have explored coupling this compound to natural polymers like cotton to create materials with prolonged antimicrobial activities. dbpia.co.kr For example, this compound has been chelated to cotton xanthate using a copper(II) ion to create a complex with antimicrobial properties. dbpia.co.kr

Exploration in Agricultural Chemistry as Agrochemical Components

The biological activity of sulfonamides extends to the agricultural sector, where derivatives of this compound are investigated for their potential as components in agrochemicals. chemimpex.comchemimpex.comresearchgate.net

Research in this area includes:

Herbicide and Pesticide Formulation: this compound and its derivatives are explored in the formulation of herbicides and pesticides to enhance their effectiveness, which could lead to improved crop yields. chemimpex.comchemimpex.com The sulfonamide structure is a component of some commercial herbicides. researchgate.net

Plant Growth Regulators: Certain fluorinated sulfonamide compounds have been developed and are used as plant growth regulators. researchgate.net

Control of Soil Pathogens: The antimicrobial properties of sulfonamides are being investigated for their potential to control soil-borne pathogens that can negatively impact crop health. researchgate.net

Investigative Tools in Biochemical Research

This compound and its derivatives serve as valuable tools for researchers studying fundamental biochemical processes. chemimpex.comchemimpex.com Their ability to interact with specific biological targets allows for the elucidation of metabolic pathways and enzyme mechanisms. chemimpex.comchemimpex.com

Key uses in biochemical research include:

Enzyme Inhibition Studies: As inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), sulfonamides are used to study the folate biosynthetic pathway, which is crucial for DNA synthesis in many organisms. chemimpex.comchemimpex.comnih.gov

Probing Enzyme Active Sites: The specific binding of sulfonamide derivatives to enzyme active sites can be used to map the structure and function of these sites. nih.gov For example, the interaction of a homosulfonamide fragment with the active site of COX-II has been studied through molecular docking. nih.gov

Radiolabeled Tracers: Isotopically labeled versions of this compound, such as ³⁵S-homosulfamine, have been synthesized for use in quantitative analysis and metabolic studies. researchgate.net

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Homosulfonamide Analogues

The development of new homosulfonamide analogues through rational design is a key area for future research. This approach utilizes computational modeling and structure-activity relationship (SAR) studies to create novel molecules with enhanced efficacy and specificity. While research into the rational design of sulfonamides as a class is extensive, particularly for targets like cyclooxygenase-2 (COX-2) and carbonic anhydrase, specific studies focused on homosulfamine are nascent. nih.govacs.orgresearchgate.net

Emerging research points to the potential of using the homosulfonamide scaffold to develop inhibitors for various enzymes. For instance, computational docking studies have explored how a "homosulfonamide fragment" could theoretically bind within the active site of the COX-2 enzyme, interacting with key amino acid residues like Gln192, Phe518, and Arg513. researchgate.netresearchgate.net Furthermore, quinazoline-based homosulfonamide derivatives have been synthesized and investigated for their cytotoxic effects and potential as kinase inhibitors, suggesting that the core structure is amenable to modification for targeting complex diseases like cancer. oncotarget.comrsc.org

Future efforts will likely involve:

Computational Screening: Utilizing in silico methods to screen virtual libraries of novel homosulfonamide derivatives against a wide range of biological targets.

Structure-Based Design: Employing X-ray crystallography and NMR spectroscopy to understand the binding of this compound analogues to their targets, guiding the design of more potent and selective molecules.

Pharmacophore Hybridization: Combining the structural features of this compound with other pharmacophores to create hybrid molecules with dual or synergistic activities. acs.org

Synergistic Interactions with Other Bioactive Compounds

Investigating the synergistic interactions between this compound and other bioactive compounds is a promising strategy to enhance therapeutic outcomes and combat drug resistance. The concept of combination therapy is a cornerstone of modern medicine, yet the synergistic potential of this compound has not been systematically evaluated.

One patent has alluded to the potential for synergistic cellular interactions when this compound is included in compositions with other agents like sulfathiazole (B1682510) and sulfadiazine (B1682646), though detailed mechanistic data is not provided. google.com The antibacterial applications of sulfonamides have historically benefited from combination with other drugs, and similar benefits could be explored for this compound. tarbaweya.org Future research should focus on identifying and validating synergistic partnerships, which could lead to a reduction in the required dosage of active compounds, thereby minimizing potential side effects.

Repurposing Potential in Novel Research Areas

Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated path to new treatments. This compound, with its established safety profile, is a candidate for such exploration. Its traditional application has been as a topical antibacterial agent. genome.jp However, some evidence suggests its potential utility in other areas.

For example, its role as a building block for pharmaceuticals targeting neurological disorders has been noted, although specific applications and mechanisms remain to be fully elucidated. chemimpex.comchemimpex.com Historically, this compound was also an ingredient in cosmetic formulations for acne treatment, leveraging its antibacterial properties. e-cosmetics.co.jp This historical use could be revisited with modern scientific rigor to develop new dermatological treatments. The key to unlocking its repurposing potential lies in systematic screening against a wide array of biological targets and disease models, moving beyond its established antibacterial function.

Integration of Multi-Omics Data in Research

The application of multi-omics—genomics, proteomics, transcriptomics, and metabolomics—is set to revolutionize the understanding of drug mechanisms. To date, there is a notable absence of published research integrating multi-omics data with the study of this compound.

By applying these technologies, researchers can:

Elucidate Mechanisms of Action: Identify the comprehensive cellular pathways and networks affected by this compound treatment.

Discover Biomarkers: Uncover biomarkers that can predict a patient's response to this compound-based therapies.

Identify New Targets: Reveal previously unknown molecular targets of this compound and its analogues.

Integrated multi-omic analysis provides a holistic view of a drug's effect, moving from a single-target to a systems-level understanding. panomebio.com Applying this to this compound research could pinpoint specific biological dysregulations and uncover novel therapeutic opportunities. nih.gov

Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies

While standard analytical techniques such as Scanning Electron Microscopy (SEM), Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared (FTIR) spectroscopy have been employed to characterize the physicochemical properties of this compound, particularly its stability in solid states, the use of more advanced techniques for mechanistic investigation is a clear future direction. tandfonline.com

Advanced spectroscopic and imaging methods can provide unprecedented insights into how this compound functions at a cellular and subcellular level. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution imaging could be used with fluorescently-labeled this compound analogues to visualize:

Cellular uptake and distribution.

Localization within specific organelles.

Real-time engagement with its molecular targets.

These advanced methods are crucial for moving beyond static characterization to a dynamic understanding of the compound's biological journey and mechanism of action.

Q & A

Q. What are the established synthetic pathways for Homosulfamine, and how can researchers validate purity and structural integrity?

  • Methodological Answer : this compound synthesis typically involves sulfonation or sulfation reactions under controlled conditions. To validate purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–260 nm) and compare retention times against reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfonamide peaks at ~1150–1300 cm⁻¹). Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) and adhering to protocols outlined in experimental sections of peer-reviewed journals .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex matrices?

  • Methodological Answer : For qualitative analysis, combine Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and tandem MS (MS/MS) for fragmentation patterns. Quantification in biological matrices requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Cross-validate results using X-ray crystallography for absolute configuration determination if crystalline forms are obtainable. Always include negative controls and replicate measurements to minimize instrumental variability .

Q. How should researchers design initial dose-response studies to assess this compound’s biological activity?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in in vitro assays (e.g., enzyme inhibition or cell viability). Include positive controls (known inhibitors/agonists) and vehicle controls. For in vivo studies, follow OECD guidelines for acute toxicity testing, starting with low doses (1–10 mg/kg) and monitoring physiological parameters (e.g., serum biomarkers, histopathology). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s) to determine significance thresholds (p < 0.05) .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s mechanism of action across different studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify all published studies, followed by meta-analysis to quantify effect sizes and heterogeneity (I² statistic). If contradictions persist, perform in silico molecular docking to compare binding affinities across homolog proteins or isoforms. Validate hypotheses with knock-out/knock-in models (e.g., CRISPR-Cas9) to isolate target pathways. Transparently report confounding variables (e.g., batch-to-batch compound variability, assay conditions) in supplementary materials .

Q. How can computational models predict this compound’s pharmacokinetic properties, and what validation steps are critical?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models via software like Schrödinger or MOE to predict absorption, distribution, metabolism, and excretion (ADME). Validate predictions with in vitro assays: Caco-2 cells for permeability, microsomal stability tests for metabolic clearance, and plasma protein binding assays. Cross-reference results with existing pharmacokinetic databases (e.g., ChEMBL) to identify outliers. Calibrate models iteratively using experimental data to improve predictive accuracy .

Q. What experimental designs are optimal for investigating this compound’s off-target effects in multi-omics studies?

  • Methodological Answer : Employ multi-omics integration (transcriptomics, proteomics, metabolomics) using high-throughput platforms (RNA-seq, LC-MS/MS). Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed networks. Use orthogonal validation: siRNA silencing for transcriptome hits and surface plasmon resonance (SPR) for protein-ligand interactions. Include time-course experiments to distinguish primary vs. secondary effects. Data should be deposited in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s bioactivity data between independent labs?

  • Methodological Answer : Standardize protocols using consensus guidelines (e.g., MIAME for microarrays, ARRIVE for animal studies). Share raw data and analysis pipelines via platforms like Zenodo or Figshare. Perform inter-laboratory reproducibility studies with blinded samples. Use mixed-effects models to account for lab-specific random effects. Report confidence intervals rather than single-point estimates to convey uncertainty .

Q. What are best practices for visualizing this compound’s structural and functional data in publications?

  • Methodological Answer : For structural data, include 2D/3D renderings (e.g., PyMOL for protein-ligand interactions) with clear atom labeling. Use heatmaps or volcano plots for omics data, highlighting significance thresholds (e.g., fold-change >2, adjusted p < 0.05). Tables should follow journal-specific formatting (Roman numerals, footnotes) and avoid redundancy with text. Provide interactive visualizations in supplementary files (e.g., HTML-based tools for NMR spectra zooming) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.